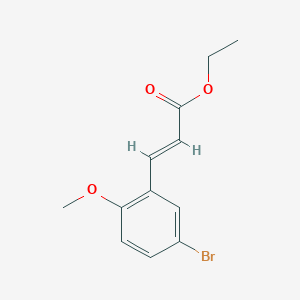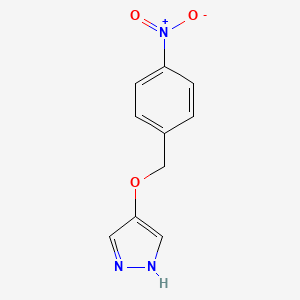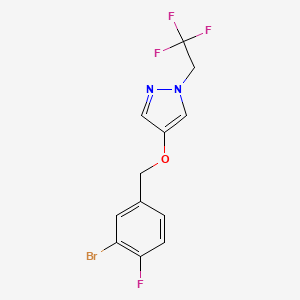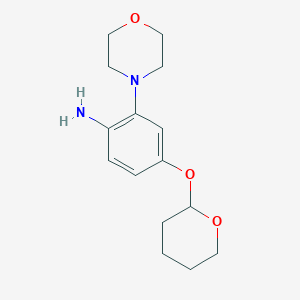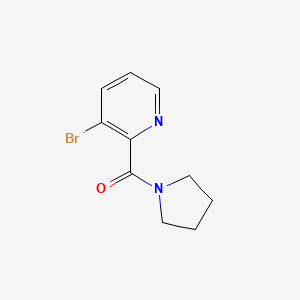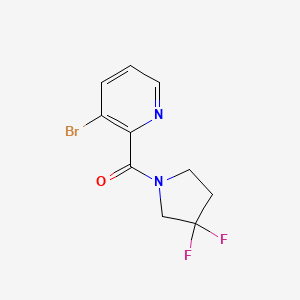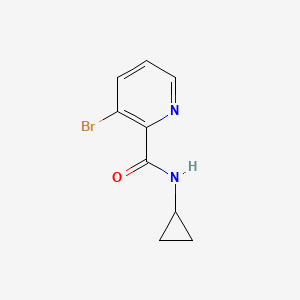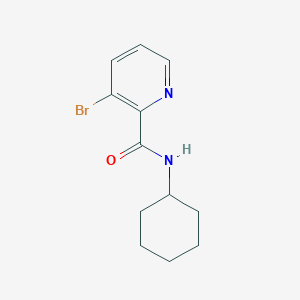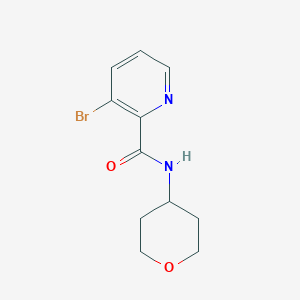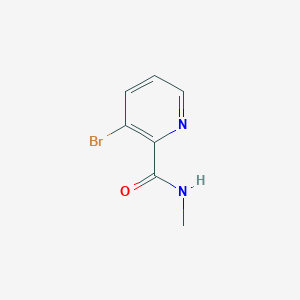
3-Bromo-N-methylpicolinamide
Descripción general
Descripción
3-Bromo-N-methylpicolinamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals and Agrochemicals : A study developed an efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are common building blocks for pharmaceuticals and agrochemicals. These compounds have potential applications in biologically active compounds and agrochemicals (Verdelet et al., 2011).
Synthetic Strategies : Another study presented a novel synthetic strategy for preparing tetrahydro-2,7- and 1,6-naphthyridines from 3-bromo-picolines, enabling multigram preparations of these compounds (Sierov et al., 2020).
Anticancer Agents : N-methylpicolinamide-bearing hybrids show promise as less toxic, low-cost, and energetic anticancer agents. This innovation could lead to the development of more potent and effective drugs against various cancer diseases (Moku et al., 2019).
Photochemical Cyclization : Research successfully prepared 3,4-dihydrocarbostyril by photochemical cyclization using N-bromohydrocinnamamide under dry conditions, overcoming previous methods' limitations (Khoury, 1978).
Antitumor Agents : Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives show potential as antitumor agents by inhibiting cancer cell proliferation and impacting cancer cell progression through angiogenesis suppression and apoptosis (Meng et al., 2021).
Synthesis of Carbofunctional α,β-Unsaturated Sulfides : A study demonstrated the synthesis of carbofunctional α,β-unsaturated sulfides using 3-Bromo-2-phenyl-1-indenone and perchlorate anion (Timokhina et al., 2001).
Ammonolysis of Picolinic Acids : Ammonolysis of 3-hydroxy-6-methylpicolinic acid leads to 3-hydroxy-6-methylpicolinamide, providing insights into the chemical behavior of similar compounds (Moore et al., 1979).
Cu(I)-Catalyzed Synthesis : A Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids shows potential for efficient pharmaceutical and nutraceutical production (Gogoi et al., 2014).
Propiedades
IUPAC Name |
3-bromo-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHOADWWYNGCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methylpicolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



